molecular formula C17H17N3O3S2 B4609898 N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide

N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide

Cat. No.: B4609898
M. Wt: 375.5 g/mol
InChI Key: XGBDNJIBASAZOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.07113376 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

The compound and its derivatives are primarily synthesized through condensation reactions involving various carbonyl compounds and hydrazine or thiosemicarbazide, in the presence of solvents like pyridine. Such processes yield a range of derivatives including thiadiazoles, triazoles, and oxadiazoles, which are crucial for further chemical and pharmaceutical investigations (Darehkordi & Ghazi, 2013).

Antimicrobial and Antimalarial Activity

Several studies have shown that derivatives of the parent compound exhibit promising antimicrobial and antimalarial activities. The modification of the compound's structure, particularly through the addition of different functional groups, has been reported to enhance its efficacy against various strains of bacteria and malaria parasites (Divatia et al., 2014). This suggests potential pharmaceutical applications in developing new treatments for infectious diseases.

Antioxidant Properties

Research into the antioxidant properties of these compounds has demonstrated their effectiveness in scavenging free radicals. The synthesis of new derivatives incorporating diarylsulfone and difluorophenyl moieties has shown excellent antioxidant activity, indicating their potential use in developing treatments for oxidative stress-related conditions (Barbuceanu et al., 2014).

Potential Analgesic, Anti-inflammatory, and Anticonvulsant Applications

Compounds synthesized from N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide have been evaluated for their analgesic, anti-inflammatory, and anticonvulsant activities. These properties suggest their potential therapeutic applications in pain management, reducing inflammation, and controlling seizures, respectively. Studies have specifically highlighted the synthesis of benzothiazole derivatives and their evaluation as anticonvulsant agents, demonstrating the wide-ranging possibilities of these compounds in medical research (Amir et al., 2011).

Insecticidal Activity

Beyond their potential pharmaceutical applications, derivatives of this compound have also been investigated for their insecticidal properties. The modification of the chemical structure to include benzoheterocyclic analogs has shown significant insecticidal activities against common agricultural pests. This opens up the possibility of using these compounds in developing safer and more effective insecticides (Sawada et al., 2003).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-16(15-7-10-3-1-2-4-14(10)25-15)19-20-17(24)18-11-5-6-12-13(8-11)23-9-22-12/h5-8H,1-4,9H2,(H,19,21)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBDNJIBASAZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NNC(=S)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 3
N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 4
N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 5
N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide
Reactant of Route 6
N-1,3-benzodioxol-5-yl-2-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.